2,5-Dimethyl-1H-pyrrole-3-carboxylic acid

Descripción

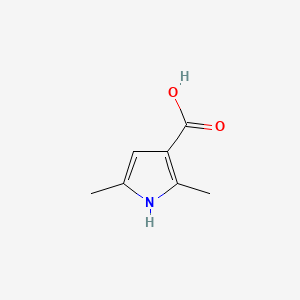

2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Propiedades

IUPAC Name |

2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-3-6(7(9)10)5(2)8-4/h3,8H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVWTJFVFQVCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303586 | |

| Record name | 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57338-76-8 | |

| Record name | 57338-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,5-hexanedione with ammonium carbonate . The reaction mixture is heated until the evolution of gas ceases, indicating the formation of the pyrrole ring. The product is then purified by distillation under reduced pressure .

Another method involves the reaction of aniline with malonic anhydride to form an acylated intermediate, which is then subjected to oxidation-reduction reactions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2,5-Dimethyl-1H-pyrrole-3-carboxylic acid is a vital building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating neurological disorders and enhancing drug efficacy. For instance, a study demonstrated that derivatives of this compound could increase monoclonal antibody production significantly, suggesting its role in therapeutic applications for diseases requiring antibody treatments .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It has been shown to contribute to the development of more effective herbicides and pesticides that are less harmful to the environment. The compound's structure allows for modifications that enhance the biological activity of agrochemical products .

Material Science

The compound plays a role in the development of advanced materials, particularly polymers with enhanced thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their stability and performance under various conditions .

Biochemical Research

In biochemical research, this compound has been studied for its effects on enzyme inhibitors. It contributes to understanding metabolic pathways and potential therapeutic targets. Its ability to modulate cellular processes makes it a candidate for further investigation in metabolic engineering and synthetic biology .

Flavor and Fragrance Industry

This compound is also explored within the flavor and fragrance industry for its potential applications in creating unique flavor compounds and fragrances. Its natural properties provide an alternative to synthetic additives, appealing to consumers seeking more natural products .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparación Con Compuestos Similares

2,5-Dimethyl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:

- 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde

- 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid

- 3,5-Dimethylpyrrole-2-carboxaldehyde

These compounds share structural similarities but differ in their functional groups and chemical properties

Actividad Biológica

2,5-Dimethyl-1H-pyrrole-3-carboxylic acid (DMPC) is a compound of interest due to its diverse biological activities. This article will explore its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C7H9NO2

- Molecular Weight: 141.15 g/mol

Synthesis:

The synthesis of DMPC typically involves the cyclization of appropriate precursors through methods such as the Knorr reaction or Vilsmeier–Haack formylation. These methods enable the introduction of functional groups that enhance biological activity.

Antimicrobial Properties

Recent studies have demonstrated that DMPC exhibits significant antimicrobial activity. For example, a series of pyrrole derivatives, including DMPC, were evaluated for their in vitro antibacterial and antifungal activities. The results indicated that DMPC derivatives showed promising zones of inhibition against various pathogens:

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| DMPC | 15 | 12 |

| Derivative A | 18 | 14 |

| Derivative B | 20 | 16 |

These findings suggest that modifications to the pyrrole structure can enhance its antimicrobial efficacy .

Anti-inflammatory Effects

DMPC has been investigated for its potential anti-inflammatory properties. Research indicates that compounds similar to DMPC can modulate inflammatory pathways by interacting with specific molecular targets. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antitumor Activity

The antitumor activity of DMPC has also been explored. Studies involving pyrrole derivatives have shown that they can inhibit the growth of cancer cell lines such as A-549 (lung cancer) and MDA-MB-468 (breast cancer). The IC50 values for these compounds were found to be in the micromolar range, indicating a promising potential for further development as anticancer agents .

The biological activity of DMPC is believed to stem from several mechanisms:

- Enzyme Interaction: DMPC and its derivatives can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Cell Signaling Modulation: Similar compounds have been shown to influence cell signaling pathways, affecting gene expression and cellular metabolism.

- Binding Affinities: Studies suggest that DMPC may bind to specific receptors or proteins, modulating their functions and leading to biological effects .

Case Studies

- Antimicrobial Study : A recent publication detailed the synthesis and evaluation of DMPC derivatives for antimicrobial activity. The study found that certain derivatives had enhanced efficacy against both bacterial and fungal strains compared to DMPC alone .

- Anti-inflammatory Research : In another investigation, DMPC was tested in vitro for its ability to reduce inflammation markers in macrophages. The results indicated a significant reduction in TNF-alpha production, highlighting its potential therapeutic applications .

- Cancer Cell Line Studies : A study assessing the effects of DMPC on various cancer cell lines reported a dose-dependent inhibition of cell proliferation, with specific focus on apoptosis induction mechanisms .

Q & A

Q. What are the recommended handling and storage protocols for 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid to ensure laboratory safety?

Answer:

- Handling: Avoid inhalation of dust/particulates by using fume hoods. Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators if aerosolization is likely .

- Storage: Keep in a tightly sealed container under inert gas (e.g., nitrogen) at room temperature (RT) in a dry, dark environment. Separate from strong oxidizers, bases, and halogens to prevent decomposition .

- Spill Management: Collect spills using vacuum systems or non-sparking tools. Dispose of waste via approved hazardous chemical protocols .

Q. What spectroscopic methods are typically employed for characterizing this compound and its derivatives?

Answer:

- 1H NMR: Key diagnostic peaks include methyl groups (δ ~2.2–2.7 ppm) and pyrrole protons (δ ~6.3–7.6 ppm). For example, the NH proton in derivatives may appear as a broad singlet (δ ~12.1 ppm) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or electron impact (EI-MS) can confirm molecular ion peaks (e.g., [M+H]+ at m/z 256 for a derivative in ).

- HPLC/LCMS: Use C18 columns with UV detection (e.g., 254 nm) to assess purity (>95% in pharmacological studies) .

Q. How can researchers optimize the synthesis of this compound derivatives to improve reaction yields?

Answer:

- Activation of Carboxylic Acid: Use oxalyl chloride or thionyl chloride in dichloromethane (DCM) with catalytic DMF to generate acyl chlorides .

- Amide Coupling: Employ excess amine (1.5–2 eq) and monitor reaction progress via TLC. For sterically hindered amines, add DMAP or HOBt to enhance reactivity .

- Purification: Use silica gel chromatography (e.g., cyclohexane/EtOAc gradients) followed by recrystallization (ethanol/water) to isolate pure products .

Advanced Research Questions

Q. What strategies can be implemented to resolve conflicting spectral data (e.g., NMR or MS) when analyzing structurally complex pyrrole carboxylic acid derivatives?

Answer:

- Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d6) to suppress solvent peaks in NMR. Assign ambiguous signals via 2D techniques (COSY, HSQC) .

- High-Resolution MS (HRMS): Resolve isobaric interferences by confirming exact masses (e.g., m/z 311.1 for a trifluoromethyl-pyrazolo derivative ).

- X-ray Crystallography: Resolve tautomeric ambiguities (e.g., NH proton positioning) by obtaining single-crystal structures .

Q. How can computational chemistry approaches be utilized to predict the reactivity and stability of this compound under varying experimental conditions?

Answer:

- DFT Calculations: Model reaction pathways (e.g., decarboxylation or ring-opening) using Gaussian or ORCA software. Assess activation energies to predict dominant pathways .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DCM vs. DMF) to optimize solubility and stability.

- pKa Prediction: Use tools like ACD/Labs to estimate carboxylic acid protonation states in biological assays .

Q. What methodologies are appropriate for investigating the structure-activity relationships (SAR) of pyrrole derivatives in pharmacological target systems?

Answer:

- Functional Group Variation: Synthesize analogs with substituents at positions 1, 2, and 5 (e.g., 4-chlorophenyl or benzyl groups) and test affinity for targets like cannabinoid receptors .

- In Vitro Assays: Use radioligand binding (e.g., CB1/CB2 receptor displacement) and functional assays (cAMP modulation) to quantify efficacy .

- Metabolic Stability: Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) and LCMS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.